molecular formula C6H5F2IN2O B2834252 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carbaldehyde CAS No. 2226181-77-5

1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carbaldehyde

Cat. No.: B2834252
CAS No.: 2226181-77-5
M. Wt: 286.02
InChI Key: PVFLWPPDHUZOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carbaldehyde is a compound of interest in various fields of chemistry and pharmaceuticals due to its unique structural features. The presence of both difluoroethyl and iodopyrazole groups makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,2-difluoroethyl iodide with a pyrazole derivative under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as halogenation, nucleophilic substitution, and aldehyde formation .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, while the iodopyrazole moiety can interact with various enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carbaldehyde is unique due to the combination of the difluoroethyl and iodopyrazole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2,2-difluoroethyl)-5-iodopyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2IN2O/c7-5(8)2-11-4(3-12)1-6(9)10-11/h1,3,5H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFLWPPDHUZOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1I)CC(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.